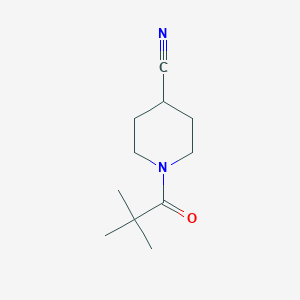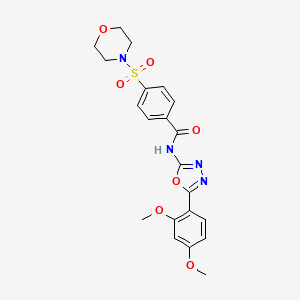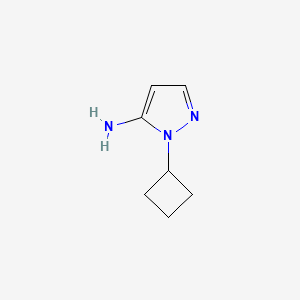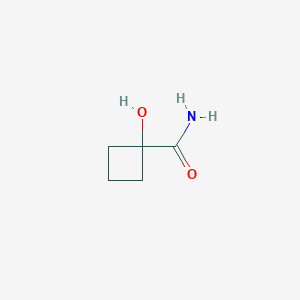
N-(1-Methylsulfonylpiperidin-4-yl)-4-(prop-2-enoylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methylsulfonylpiperidin-4-yl)-4-(prop-2-enoylamino)benzamide, commonly known as MP-10, is a small molecule inhibitor that has shown promising results in scientific research applications. It is a synthetic compound that was first synthesized in 2007 and has since been studied extensively due to its potential as a therapeutic agent. The purpose of
Mecanismo De Acción
The mechanism of action of MP-10 involves the inhibition of a protein known as heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of other proteins, many of which are involved in cancer cell growth and survival. By inhibiting HSP90, MP-10 disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
MP-10 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, MP-10 has been shown to inhibit the growth of blood vessels, which could make it useful in the treatment of diseases such as macular degeneration. Additionally, MP-10 has been shown to have an effect on the immune system, which could make it useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of MP-10 as a research tool is its specificity for HSP90. This allows researchers to study the function of HSP90 and its associated proteins in a controlled manner. However, one limitation of MP-10 is its relatively low potency, which can make it difficult to achieve the desired effects in some experiments.
Direcciones Futuras
There are a number of potential future directions for research on MP-10. One area of interest is the development of more potent analogs of MP-10 that could be used in cancer treatment. Additionally, researchers are interested in studying the effects of MP-10 on other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in studying the effects of MP-10 on the immune system, particularly in the context of cancer immunotherapy.
Métodos De Síntesis
The synthesis of MP-10 involves a multi-step process that begins with the reaction of 4-chloro-3-nitrobenzoic acid with N-methylpiperazine to form 4-chloro-3-nitrobenzoyl-N-methylpiperazine. This intermediate is then reacted with sodium methoxide to form N-methyl-4-(methoxycarbonyl)piperazin-1-yl)-3-nitrobenzamide. The final step involves the reaction of this intermediate with prop-2-enoyl chloride and sodium hydride to produce MP-10.
Aplicaciones Científicas De Investigación
MP-10 has been studied extensively for its potential as a therapeutic agent in a variety of scientific research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, MP-10 has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(1-methylsulfonylpiperidin-4-yl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-3-15(20)17-13-6-4-12(5-7-13)16(21)18-14-8-10-19(11-9-14)24(2,22)23/h3-7,14H,1,8-11H2,2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPIVFPPFXFMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methylsulfonylpiperidin-4-yl)-4-(prop-2-enoylamino)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Methoxycycloheptyl)methyl]prop-2-enamide](/img/structure/B2825756.png)




![2-(1-methyl-1H-indol-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2825768.png)
![2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide](/img/structure/B2825770.png)


![(2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2825774.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2825776.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-chloropyridine](/img/structure/B2825778.png)
